molecular formula C7H7IN2O B8502026 2-Amino-3-iodobenzamide CAS No. 437998-32-8

2-Amino-3-iodobenzamide

Cat. No. B8502026
CAS RN: 437998-32-8
M. Wt: 262.05 g/mol
InChI Key: MXXBQBUOMDYGJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-iodobenzamide is a useful research compound. Its molecular formula is C7H7IN2O and its molecular weight is 262.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-3-iodobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-iodobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

437998-32-8

Product Name

2-Amino-3-iodobenzamide

Molecular Formula

C7H7IN2O

Molecular Weight

262.05 g/mol

IUPAC Name

2-amino-3-iodobenzamide

InChI

InChI=1S/C7H7IN2O/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,9H2,(H2,10,11)

InChI Key

MXXBQBUOMDYGJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)I)N)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

EDCI hydrochloride (18.4 g) and 1-hydroxybenzotriazole (9.5 g) were added to a solution of 2-amino-3-iodobenzoic acid (16.4 g) synthesized using the method described in Journal of Medicinal Chemistry, 2004, 47 (6), 1448-1464 in DMF (120 mL), and subsequently ammonia water (21.2 ml) was added thereto. The reaction solution was stirred at room temperature for 3 hours. Water was added to the reaction solution, and the deposit was filtrated and dried under reduced pressure to obtain 2-amino-3-iodobenzamide (12.8 g). 60% sodium hydride (2.29 g) was added to a solution of the obtained 2-amino-3-iodobenzamide (5.0 g) in ethanol (95 ml), then ethyl trifluoroacetate (10.8 g) was added thereto, and the mixture was heated to reflux for 15 hours. After cooling, water was added thereto, and the reaction solution was rendered acidic by the addition of 6 N hydrochloric acid. Then, the deposit was filtrated and dried under reduced pressure to obtain compound (4a) (6.4 g, yield based on 2 steps: 77%).
Quantity
18.4 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
16.4 g
Type
reactant
Reaction Step One
[Compound]
Name
( 6 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
21.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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